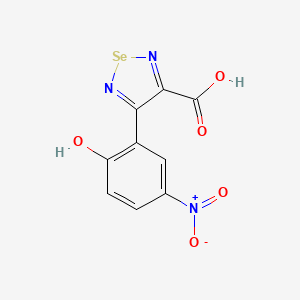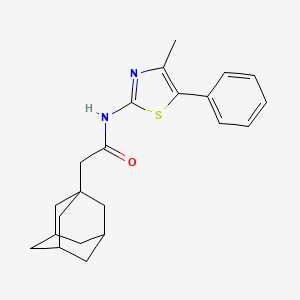![molecular formula C12H10F3N5O4S B11495205 {5-[(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)thio]-1H-tetrazol-1-yl}acetic acid](/img/structure/B11495205.png)
{5-[(2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl)thio]-1H-tetrazol-1-yl}acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETIC ACID is a complex organic compound featuring a trifluoromethoxyphenyl group, a tetrazole ring, and an acetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate nitrile precursors with azide sources under acidic or basic conditions.
Introduction of the Trifluoromethoxyphenyl Group: This step often involves the use of trifluoromethoxylation reagents to introduce the trifluoromethoxy group onto a phenyl ring.
Coupling Reactions: The final steps involve coupling the tetrazole ring with the trifluoromethoxyphenyl group and the acetic acid moiety using suitable coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
2-{5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The trifluoromethoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-{5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-{5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETIC ACID involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological membranes and proteins. The tetrazole ring may contribute to binding affinity with certain enzymes or receptors, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
4-(TRIFLUOROMETHOXY)PHENYLACETIC ACID: Shares the trifluoromethoxyphenyl group but lacks the tetrazole ring.
1H-1,2,3,4-TETRAZOL-5-YLACETIC ACID: Contains the tetrazole ring but does not have the trifluoromethoxyphenyl group.
Uniqueness
2-{5-[({[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL)SULFANYL]-1H-1,2,3,4-TETRAZOL-1-YL}ACETIC ACID is unique due to the combination of the trifluoromethoxyphenyl group and the tetrazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential for diverse applications in scientific research and industry.
属性
分子式 |
C12H10F3N5O4S |
|---|---|
分子量 |
377.30 g/mol |
IUPAC 名称 |
2-[5-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]sulfanyltetrazol-1-yl]acetic acid |
InChI |
InChI=1S/C12H10F3N5O4S/c13-12(14,15)24-8-3-1-7(2-4-8)16-9(21)6-25-11-17-18-19-20(11)5-10(22)23/h1-4H,5-6H2,(H,16,21)(H,22,23) |
InChI 键 |
XGWCZYKFHIPZIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NN=NN2CC(=O)O)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5E)-3-(3,4-dimethylphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11495131.png)
![9,9-dimethyl-12-(4-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11495132.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B11495148.png)
![4-{5-[(4-Tert-butylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B11495156.png)

![2-{2-[(2-chloro-4,5-difluorobenzyl)sulfanyl]-5-methyl-1,3-benzoxazol-7-yl}-2H-benzotriazole](/img/structure/B11495183.png)
![3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11495186.png)
![2-[(5-{[(2-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-nitrophenyl)ethanone](/img/structure/B11495188.png)
![7,7-dimethyl-4-(thiophen-3-yl)-1-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B11495194.png)
![2,4-di(morpholin-4-yl)-6-[4-(1H-tetrazol-1-yl)phenoxy]-1,3,5-triazine](/img/structure/B11495198.png)

![2-[5-(4-methoxyphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]acetamide](/img/structure/B11495211.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11495214.png)
![2,2-Dimethylpropionic acid, 4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl ester](/img/structure/B11495220.png)
